[[2-(Benzylamino)-2-oxoethyl](phenyl)amino]-acetic acid
Description
[2-(Benzylamino)-2-oxoethylamino]-acetic acid is a synthetic organic compound characterized by a central 2-oxoethyl backbone substituted with benzylamino and phenylamino groups, linked to an acetic acid moiety. This structure combines aromatic and amide functionalities, making it a candidate for studying interactions in medicinal chemistry, particularly in enzyme inhibition or receptor binding. Its synthesis likely involves multi-step amidation and coupling reactions, as seen in analogous compounds (e.g., Katritzky method in ).
Structure
3D Structure
Properties
IUPAC Name |
2-(N-[2-(benzylamino)-2-oxoethyl]anilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(18-11-14-7-3-1-4-8-14)12-19(13-17(21)22)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRRXWQARWGHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN(CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzylamino)-2-oxoethylamino]-acetic acid typically involves the reaction of benzylamine with phenylglyoxal in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of [2-(Benzylamino)-2-oxoethylamino]-acetic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
[2-(Benzylamino)-2-oxoethylamino]-acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzylamino and phenylamino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
[2-(Benzylamino)-2-oxoethylamino]-acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Benzylamino)-2-oxoethylamino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key Compounds for Comparison :
2-(Benzoylamino)-2-phenylacetic acid () Substituents: Benzoyl (electron-withdrawing) and phenyl groups. Key difference: Benzoyl group replaces the benzylamino and phenylamino moieties in the target compound. Implications: Reduced hydrogen-bonding capacity compared to the target’s secondary amine groups.
2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid () Substituents: Trifluoromethyl (electron-withdrawing) on the phenyl ring. Key difference: Enhanced metabolic stability and acidity due to the CF₃ group.
[2-(1H-Benzimidazol-2-ylamino)-2-oxoethyl]amino]acetic acid () Substituents: Benzimidazole (polar, aromatic heterocycle).
2-[2-Oxo-2-(phenylamino)ethoxy]benzoic acid () Substituents: Ethoxy linker between oxoethyl and phenylamino groups. Key difference: Ether linkage increases flexibility and alters electronic distribution.
Table 1: Structural and Physicochemical Comparisons
*LogP values estimated via computational tools (e.g., ChemAxon).
Pharmacokinetic and Toxicological Profiles
- Stability : Compounds with electron-withdrawing groups (e.g., CF₃ in ) exhibit longer half-lives due to resistance to enzymatic degradation.
- Toxicity: The phenylamino group may pose genotoxic risks if metabolized to aromatic amines, whereas benzimidazole-containing analogs () might show lower toxicity due to stable heterocycles.
Biological Activity
The compound [2-(Benzylamino)-2-oxoethylamino]-acetic acid is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C15H15N2O3
- Molecular Weight : Approximately 298.34 g/mol
- Functional Groups : The compound features a benzylamino group and an acetic acid moiety, which are significant for its biological interactions.
Biological Activities
Preliminary studies have indicated that [2-(Benzylamino)-2-oxoethylamino]-acetic acid exhibits several biological activities:
- Antimicrobial Activity : Investigated for its efficacy against various bacterial strains.
- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation in vitro.
- β-cell Protective Activity : Recent studies highlight its protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, crucial for diabetes management .
The biological activity of the compound is attributed to its interaction with specific molecular targets. It may modulate enzymatic activity or receptor binding, thereby influencing various cellular pathways. The exact mechanisms remain under investigation, but initial findings suggest:
- Binding to enzymes involved in metabolic pathways.
- Inhibition of cell signaling pathways that lead to apoptosis in cancer cells.
Case Study 1: β-cell Protection Against ER Stress
A study focused on a derivative of the compound demonstrated significant β-cell protective activity. The compound exhibited maximal activity at 100% with an EC50 value of , indicating high potency against ER stress-induced cell death . This highlights its potential as a therapeutic agent for diabetes.
Case Study 2: Antimicrobial Efficacy
Research has explored the antimicrobial properties of [2-(Benzylamino)-2-oxoethylamino]-acetic acid against various pathogens. Preliminary results suggest effective inhibition of growth in multiple bacterial strains, warranting further investigation into its mechanism and applications in infectious diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| [2-(Benzylamino)-2-oxoethylamino]-acetic acid | C15H15N2O3 | Benzyl group enhances interaction with targets |
| 2-(Cycloheptylamino)-2-oxoethylamino]-acetic acid | C16H21N2O3 | Cycloheptyl group may improve bioavailability |
| 2-(Cyclopentylamino)-2-oxoethylamino]-acetic acid | C15H19N2O3 | Cyclopentyl group alters pharmacokinetics |
This table illustrates how structural modifications can influence the biological properties of related compounds, emphasizing the importance of chemical structure in drug design.
Q & A
Q. What synthetic methodologies are commonly employed for producing [2-(Benzylamino)-2-oxoethylamino]-acetic acid?
- Methodological Answer: Synthesis typically involves multi-step reactions starting from benzylamine and phenylacetic acid derivatives. For example, acylation reactions using ethyl chloroacetate or coupling reagents like EDC/HOBt can form the amide bonds. Reflux conditions (e.g., 4–6 hours in methanol or DMF) with TLC monitoring are critical for intermediate purification . Recrystallization in polar solvents (e.g., methanol) is recommended for final compound isolation.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer:
- 1H/13C NMR : To confirm the presence of benzylamino (δ ~7.2–7.4 ppm for aromatic protons) and acetic acid (δ ~3.8–4.2 ppm for methylene groups) moieties.
- FT-IR : To identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry (HRMS) : For precise molecular weight validation (expected m/z ~300–350 g/mol). Purity should be assessed via HPLC with a C18 column and UV detection at 254 nm .
Q. What are the solubility and stability profiles of this compound in aqueous buffers?
- Methodological Answer: Preliminary studies suggest limited aqueous solubility due to hydrophobic benzyl/phenyl groups. Solubility can be enhanced using DMSO (≤10% v/v) or surfactants like Tween-80. Stability tests in PBS (pH 7.4) over 24 hours at 37°C, monitored via UV-Vis spectroscopy, are recommended to assess degradation kinetics .
Advanced Research Questions
Q. How can conflicting structural data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
- Methodological Answer: Discrepancies may arise from conformational flexibility or polymorphism. Advanced techniques include:
Q. What strategies optimize catalytic efficiency in the synthesis of this compound?
- Methodological Answer: Screen catalysts (e.g., Pd/C, CuI) under varying conditions (solvent, temperature, pressure). For example, a palladium-catalyzed coupling reaction improved yields from 45% to 72% in DMF at 80°C. Design of Experiments (DoE) can identify critical parameters (e.g., molar ratios, reaction time) .
Q. How do structural modifications (e.g., halogen substitution) affect its biological activity?
- Methodological Answer: Introduce halogens (e.g., Br at the phenyl ring) via electrophilic substitution. Compare anti-inflammatory or antimicrobial activity using in vitro assays (e.g., COX-2 inhibition or MIC against S. aureus). QSAR modeling can correlate substituent electronegativity with bioactivity .
Q. What experimental approaches address contradictory bioactivity results across cell lines?
- Methodological Answer: Standardize assays by:
- Using isogenic cell lines to minimize genetic variability.
- Normalizing data to protein content (Bradford assay) or ATP levels (CellTiter-Glo).
- Conducting dose-response curves (IC50/EC50) with triplicate measurements .
Data Analysis and Contradiction Resolution
Q. How to interpret discrepancies in logP values between computational and experimental methods?
Q. What protocols validate the compound’s purity when HPLC and NMR data conflict?
- Methodological Answer: Combine orthogonal methods:
- LC-MS : Detect low-level impurities (<0.1%) not visible in NMR.
- Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values.
- DSC/TGA : Identify polymorphic forms or hydrated species affecting purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
